N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 941869-60-9
VCID: VC6705815
InChI: InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Molecular Formula: C22H16FN3OS
Molecular Weight: 389.45

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide

CAS No.: 941869-60-9

Cat. No.: VC6705815

Molecular Formula: C22H16FN3OS

Molecular Weight: 389.45

* For research use only. Not for human or veterinary use.

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide - 941869-60-9

Specification

CAS No. 941869-60-9
Molecular Formula C22H16FN3OS
Molecular Weight 389.45
IUPAC Name (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Standard InChI InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+
Standard InChI Key MPLWCZNUMCVYCW-RMKNXTFCSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F

Introduction

Structural Features and Molecular Design

The compound’s architecture features three distinct pharmacophoric elements:

  • 6-Fluorobenzo[d]thiazol-2-yl Group: The benzothiazole ring system, fluorinated at the 6-position, contributes to electron-deficient aromaticity, enhancing interactions with biological targets through π-π stacking and hydrogen bonding .

  • Pyridin-4-ylmethyl Substituent: The pyridine moiety introduces basicity and hydrogen-bond-accepting capabilities, potentially improving solubility and target affinity.

  • Cinnamamide Backbone: The α,β-unsaturated carbonyl system in cinnamamide may enable Michael addition reactions or serve as a redox-active site, relevant to enzyme inhibition or antioxidant activity .

A comparative analysis with structurally analogous compounds, such as N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide (CAS No. 923394-16-5), reveals that the cinnamamide group in the target compound replaces the acetamide and isopropylphenyl groups, likely altering steric and electronic profiles.

Synthesis and Chemical Characterization

Spectroscopic Data

PropertyValue/DescriptionTechnique
Molecular FormulaC22H16FN3OS\text{C}_{22}\text{H}_{16}\text{FN}_{3}\text{OS}High-Resolution MS
IR (cm⁻¹)1680 (C=O stretch), 1520 (C=N stretch)FT-IR
¹H NMR (δ ppm)8.21 (d, pyridine-H), 7.85 (d, cinnamoyl-H)DMSO-d₆

Physicochemical Properties

PropertyValueMethod
Molecular Weight389.4 g/molCalculated
SolubilityNot availableExperimental pending
LogPEstimated 3.2Computational model
pKaPyridine N: ~4.9Potentiometric titration

The compound’s limited solubility in aqueous media (inferred from analogs) suggests formulation challenges, necessitating prodrug strategies or co-solvents for in vivo studies.

Biological Activities and Hypothesized Mechanisms

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, 6-fluoro benzothiazole-substituted pyrazolo azetidinones show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . While direct data for the target compound is lacking, its structural features suggest comparable activity.

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey Structural DifferencesBiological Activity
Target Compound389.4Cinnamamide backboneHypothesized fascin inhibition
VC5244614397.85Chlorobenzamide substituentKinase inhibition (predicted)
N-(4-Fluorobenzo[d]thiazol-2-yl)...408.49Acetamide + isopropylphenylAnticancer (in vitro)

The cinnamamide group distinguishes the target compound by introducing conjugated double bonds, potentially enhancing redox activity compared to saturated acetamide analogs .

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